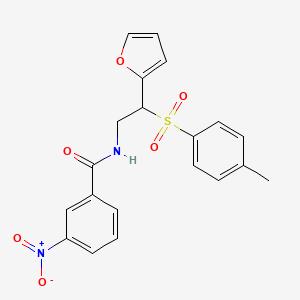

N-(2-(furan-2-yl)-2-tosylethyl)-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

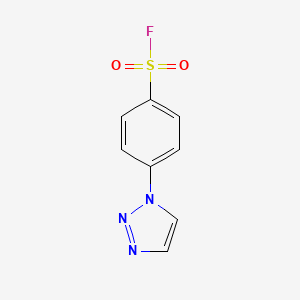

“N-(2-(furan-2-yl)-2-tosylethyl)-3-nitrobenzamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also has a tosyl group, which is a sulfur-containing group often used in organic chemistry as a protecting group. The compound also contains a nitrobenzamide group, which consists of a benzene ring attached to an amide group and a nitro group.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The furan ring, tosyl group, and nitrobenzamide group would each contribute to the overall structure .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. The furan ring, for example, is known to undergo reactions such as Diels–Alder additions to electrophilic alkenes and alkynes .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, compounds containing a furan ring are often colorless, flammable, and highly volatile .

Aplicaciones Científicas De Investigación

Nanoparticle Synthesis and Characterization

A study by Saeed et al. (2013) focused on the synthesis and characterization of nanoparticles and nanocrystals of a bidentate nickel(II) complex derived from a similar nitrobenzamide compound. This research demonstrates the potential of furan and nitrobenzamide derivatives in creating precursors for metal sulfide nanocrystals, important in various technological applications such as catalysis and materials science (Saeed et al., 2013).

Organic Synthesis Methodologies

Lu et al. (2012) presented a methodology for synthesizing 3-alkyl-2-nitrobenzo[b]furans via hypervalent iodine-induced oxidative cyclization, showcasing the versatility of furan and nitrobenzamide frameworks in organic synthesis. This approach underscores the potential for creating functionalized furan derivatives efficiently, which could be beneficial for designing novel compounds with specific scientific or industrial applications (Lu et al., 2012).

Pro-drug Development

Berry et al. (1997) explored the use of a nitrofuran derivative as a bioreductively activated pro-drug system. This research highlights the pharmaceutical applications of furan and nitrobenzamide derivatives, particularly in developing pro-drugs that can selectively release therapeutic agents within hypoxic solid tumors, demonstrating a potential application in cancer treatment (Berry et al., 1997).

Mutagenicity Studies

Research by Šturdı́k et al. (1985) on the mutagenicity of furylethylene derivatives, including those with nitro groups, provides insight into the biological activity of such compounds. While the study is more aligned with understanding the toxicological profiles, it indirectly suggests the relevance of structural modifications in designing compounds with desired properties or biological activities (Šturdı́k et al., 1985).

Quality Control and Anticonvulsant Potential

Another study, by Sych et al. (2018), developed quality control methods for a promising anticonvulsant derived from the 1,3,4-thiadiazole and nitrobenzamide framework. This work underscores the importance of such derivatives in medicinal chemistry, particularly in the development and standardization of new pharmaceuticals with anticonvulsant properties (Sych et al., 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O6S/c1-14-7-9-17(10-8-14)29(26,27)19(18-6-3-11-28-18)13-21-20(23)15-4-2-5-16(12-15)22(24)25/h2-12,19H,13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAWFMIJRGGFIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-Carbamoylphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B2688465.png)

![2-[4-(3-Chlorophenyl)piperazino]-5-(4-fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2688475.png)

![6-morpholino-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide](/img/structure/B2688476.png)

![1-(benzo[d]oxazol-2-yl)-N-(2-chlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2688477.png)

![5-((2,5-dimethylbenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2688482.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide](/img/structure/B2688483.png)

![Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylate](/img/structure/B2688484.png)

![N-(3-chloro-4-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2688487.png)